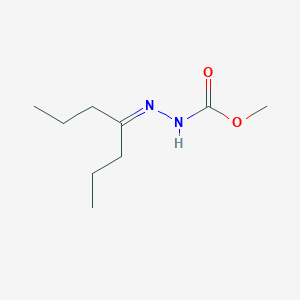
3-(1-Propylbutylidene)carbazic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Propylbutylidene)carbazic acid methyl ester is a chemical compound with the molecular formula C9H18N2O2 . It is a derivative of carbazic acid and is known for its unique structural properties. This compound is used in various scientific research applications due to its reactivity and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of carbazic acid, 3-(1-propylbutylidene)-, methyl ester typically involves the reaction of carbazic acid with 1-propylbutylidene in the presence of a suitable esterifying agent such as methanol . The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired product yield.
Industrial Production Methods
In an industrial setting, the production of carbazic acid, 3-(1-propylbutylidene)-, methyl ester may involve large-scale esterification processes. These processes are optimized for high efficiency and yield, often using continuous flow reactors and automated systems to maintain consistent reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions
3-(1-Propylbutylidene)carbazic acid methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various hydrazine derivatives, substituted esters, and oxides, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3-(1-Propylbutylidene)carbazic acid methyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and intermediates for pharmaceuticals.
Wirkmechanismus
The mechanism of action of carbazic acid, 3-(1-propylbutylidene)-, methyl ester involves its interaction with specific molecular targets. It can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of metabolic pathways and signal transduction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Carbazic acid, 3-(1-propylbutylidene)-, ethyl ester: Similar in structure but with an ethyl ester group instead of a methyl ester.
Hydrazinecarboxylic acid, 2-(1-propylbutylidene)-, methyl ester: Another derivative with slight structural variations.
Uniqueness
3-(1-Propylbutylidene)carbazic acid methyl ester is unique due to its specific ester group, which influences its reactivity and biological activity. Its distinct structural properties make it a valuable compound for various research applications .
Eigenschaften
CAS-Nummer |
14978-96-2 |
|---|---|
Molekularformel |
C9H18N2O2 |
Molekulargewicht |
186.25 g/mol |
IUPAC-Name |
methyl N-(heptan-4-ylideneamino)carbamate |
InChI |
InChI=1S/C9H18N2O2/c1-4-6-8(7-5-2)10-11-9(12)13-3/h4-7H2,1-3H3,(H,11,12) |
InChI-Schlüssel |
JLBAWEHEGKDKSY-UHFFFAOYSA-N |
SMILES |
CCCC(=NNC(=O)OC)CCC |
Kanonische SMILES |
CCCC(=NNC(=O)OC)CCC |
Synonyme |
3-(1-Propylbutylidene)carbazic acid methyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















